molecular formula C8H10BrN B049188 3-Bromo-4-isopropylpyridine CAS No. 90731-96-7

3-Bromo-4-isopropylpyridine

Cat. No. B049188
CAS RN: 90731-96-7
M. Wt: 200.08 g/mol
InChI Key: WSNTVJABNWFYPA-UHFFFAOYSA-N
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Description

3-Bromo-4-isopropylpyridine is a halogenated pyridine derivative characterized by the presence of a bromo substituent at the 3-position and an isopropyl group at the 4-position of the pyridine ring. This compound is of interest due to its utility in various chemical synthesis processes and the development of pharmaceuticals and materials.

Synthesis Analysis

The synthesis of 3-Bromo-4-isopropylpyridine and related halogenated pyridines typically involves halogenation reactions, metal-halogen exchange, and coupling reactions. For instance, lithiation of 3,5-dibromopyridine followed by reaction with electrophiles provides a pathway to 4-alkyl-3,5-dibromopyridines in high yield. Further metal-halogen exchange and reaction with additional electrophiles can lead to 3,4,5-trisubstituted pyridines (Gu & Bayburt, 1996).

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-isopropylpyridine and similar compounds has been explored through various analytical techniques, including X-ray crystallography and spectroscopy. These studies reveal insights into the conformation, bond lengths, and angles, contributing to our understanding of their chemical reactivity and interactions (Fujii, Fujiwara, & Tomita, 1976).

Chemical Reactions and Properties

3-Bromo-4-isopropylpyridine participates in various chemical reactions, including nucleophilic substitution, coupling reactions, and halogenation. These reactions are pivotal for synthesizing complex organic molecules, including pharmaceuticals and heterocyclic compounds. The presence of bromo and isopropyl groups influences its reactivity, making it a valuable intermediate for further chemical transformations (Liu et al., 2019).

Scientific Research Applications

  • Dye Sensitized Solar Cells : Propyl isonicotinate and isopropyl isonicotinate, derivatives of pyridine, have been used as additives in bromide/tribromide electrolyte to improve the open circuit voltage and short current density in dye-sensitized solar cells. This leads to enhanced energy conversion efficiency (Bagheri, Dehghani, & Afrooz, 2015).

  • Synthesis of Pyridines : A method involving isocyanides, arynes, and 3-bromopropyne has been developed for the highly regioselective assembly of di- or trisubstituted pyridines. This process allows for the creation of desirable pyridines in a one-pot manner with high efficiency (Sha, Shen, & Wu, 2013).

  • Synthesis of Macrocycles : Perfluoro-4-isopropylpyridine can be utilized to synthesize various macrocyclic systems containing pyridine sub-units. These macrocycles are capable of complexing with cations and anions depending on their structural configuration (Chambers et al., 2003).

  • Antibiotic and Antifungal Synthesis : Gold(III) complexes with bromo-pyridine derivatives have shown potential in the synthesis of new antibiotics and antifungal agents (Cattalini, Clark, Orio, & Poon, 1968).

  • Total Synthesis of Variolin B and Deoxyvariolin B : The selective palladium-mediated functionalization of the pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine system has been used for the total synthesis of these compounds, demonstrating the versatility of pyridine derivatives in complex organic syntheses (Baeza et al., 2010).

  • Antitumor Activity : The enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized, showing similar crystal structures and antitumor activities, with one isomer exhibiting higher PI3K kinase inhibition (Zhou et al., 2015).

Safety And Hazards

3-Bromo-4-isopropylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . It also causes specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The discovery of potential new dual-target inhibitors of BRD4 may be a promising strategy for cancer therapy . Drug combinations that exploit synthetic lethality, protein-protein interactions, functional complementarity, and blocking of resistance mechanisms could ultimately overcome the barriers inherent to the development of BRD4 inhibitors as future cancer drugs .

properties

IUPAC Name

3-bromo-4-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(2)7-3-4-10-5-8(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNTVJABNWFYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70523433
Record name 3-Bromo-4-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70523433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-isopropylpyridine

CAS RN

90731-96-7
Record name 3-Bromo-4-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70523433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-(propan-2-yl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Chen - 2014 - edoc.ub.uni-muenchen.de
… 3-bromo-4-isopropylpyridine (4i): To a solution of 3-bromopyridine (1c; 160 mg, 1.0 mmol) in THF (2 ml) is added BF3·OEt2 (156 mg, 1.1 mmol) dropwise at 0 C. The reaction mixture is …
Number of citations: 5 edoc.ub.uni-muenchen.de

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